molecular formula C14H8ClNO4S B5831438 5-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-PHENYLCARBAMATE

5-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-PHENYLCARBAMATE

Cat. No.: B5831438
M. Wt: 321.7 g/mol
InChI Key: HAPCJHZRIGZELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-oxo-2H-1,3-benzoxathiol-6-yl N-phenylcarbamate is a chemical compound with the molecular formula C14H8ClNO4S. It is known for its unique structure, which includes a benzoxathiol ring and a phenylcarbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 5-chloro-2-oxo-2H-1,3-benzoxathiol-6-yl N-phenylcarbamate typically involves the reaction of 5-chloro-2-oxo-2H-1,3-benzoxathiol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is

Properties

IUPAC Name

(5-chloro-2-oxo-1,3-benzoxathiol-6-yl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4S/c15-9-6-12-11(20-14(18)21-12)7-10(9)19-13(17)16-8-4-2-1-3-5-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPCJHZRIGZELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=C(C=C3C(=C2)OC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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